Amidepin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amidepin est un composé appartenant à la classe des amides, qui sont des dérivés d'acides carboxyliques où le groupe hydroxyle est remplacé par une amine ou de l'ammoniac. Les amides jouent un rôle crucial dans divers processus biologiques et chimiques, formant l'épine dorsale des protéines et des peptides.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Amidepin peut être synthétisé par plusieurs méthodes, notamment la réaction d'acides carboxyliques avec des amines ou de l'ammoniac. Une méthode courante implique l'utilisation de chlorures d'acides, qui réagissent avec des amines pour former des amides. Cette réaction nécessite généralement une base, telle que la pyridine, pour neutraliser le sous-produit d'acide chlorhydrique. Une autre méthode implique la réaction directe d'acides carboxyliques avec des amines en présence d'un agent déshydratant comme la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle

Dans les environnements industriels, la production d'amides comme l'this compound implique souvent des réactions à grande échelle utilisant des procédés à flux continu. Ces méthodes garantissent une grande efficacité et un rendement élevé tout en minimisant les déchets. Des catalyseurs tels que les acides boroniques ou les complexes métalliques peuvent être utilisés pour améliorer la vitesse de réaction et la sélectivité .

Analyse Des Réactions Chimiques

Types de réactions

Amidepin subit diverses réactions chimiques, notamment :

Hydrolyse : Les amides peuvent être hydrolysés en acides carboxyliques et en amines en milieu acide ou basique.

Réduction : Les amides peuvent être réduits en amines à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les amides peuvent participer à des réactions de substitution nucléophile, où le groupe amide est remplacé par un autre nucléophile.

Réactifs et conditions courants

Hydrolyse : L'hydrolyse acide utilise généralement l'acide chlorhydrique, tandis que l'hydrolyse basique utilise l'hydroxyde de sodium.

Réduction : L'hydrure de lithium et d'aluminium est un agent réducteur courant pour convertir les amides en amines.

Substitution : Des réactifs comme le chlorure de thionyle peuvent être utilisés pour convertir les amides en d'autres groupes fonctionnels.

Principaux produits formés

Hydrolyse : Acides carboxyliques et amines.

Réduction : Amines.

Substitution : Divers produits substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse organique et comme ligand en chimie de coordination.

Biologie : Joue un rôle dans l'étude des structures protéiques et peptidiques en raison de sa liaison amide.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment en tant qu'intermédiaire dans la synthèse de médicaments.

Industrie : Utilisé dans la production de polymères, de résines et d'autres matériaux.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, les amides comme l'this compound peuvent former des liaisons hydrogène avec les protéines et les enzymes, influençant ainsi leur structure et leur fonction. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels l'this compound est utilisé .

Applications De Recherche Scientifique

Amidepin has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Plays a role in the study of protein and peptide structures due to its amide bond.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other materials.

Mécanisme D'action

The mechanism of action of amidepin involves its interaction with specific molecular targets. In biological systems, amides like this compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétamide : Un amide simple avec une structure similaire mais des propriétés différentes.

Formiamide : Un autre amide simple, souvent utilisé comme solvant et en synthèse chimique.

Benzamide : Un amide aromatique avec des propriétés chimiques et physiques distinctes.

Unicité de l'amidepin

This compound se distingue par sa combinaison unique de propriétés, ce qui le rend adapté à des applications spécifiques dans la recherche et l'industrie. Sa stabilité, sa réactivité et sa capacité à former des liaisons hydrogène en font un composé précieux dans divers domaines .

Activité Biologique

Amidepin, a compound belonging to the class of amides, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits biological activity through several mechanisms, primarily involving interactions with neurotransmitter systems and enzymatic pathways. Key mechanisms include:

- Acetylcholinesterase Inhibition : this compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is particularly relevant in neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is crucial for protecting against neurodegenerative processes .

- Monoamine Oxidase Inhibition : Some studies suggest that this compound may inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition could contribute to mood enhancement and cognitive improvement .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels | |

| Neuroprotection | Reduces oxidative stress | |

| Monoamine Oxidase Inhibition | Enhances levels of monoamines |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound's ability to inhibit AChE was linked to these cognitive enhancements, suggesting potential as a therapeutic agent for dementia .

- Mood Disorders : A study investigating the effects of this compound on depressive behaviors in rodents found that it significantly reduced symptoms associated with depression. The mechanism was attributed to its MAO-inhibiting properties, leading to increased serotonin levels .

- Oxidative Stress Studies : Research focusing on oxidative stress indicated that this compound could mitigate neuronal damage induced by reactive oxygen species (ROS). This was demonstrated through assays measuring cell viability and markers of oxidative damage in cultured neuronal cells .

Propriétés

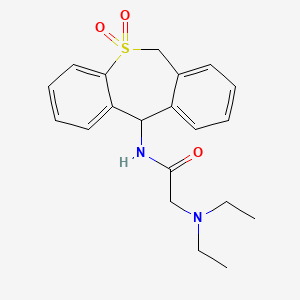

Numéro CAS |

90405-00-8 |

|---|---|

Formule moléculaire |

C20H24N2O3S |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |

InChI |

InChI=1S/C20H24N2O3S/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23) |

Clé InChI |

FSQJFCZVACUULT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |

SMILES canonique |

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |

Synonymes |

11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.